tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-4-5-8-9(14)7-12-13-8/h7H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEOIIWQDOZFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744317 | |
| Record name | tert-Butyl 1,5,6,7-tetrahydro-4H-pyrazolo[4,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393845-78-7 | |
| Record name | tert-Butyl 1,5,6,7-tetrahydro-4H-pyrazolo[4,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate typically involves the reaction of 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride with di-tert-butyl dicarbonate in the presence of potassium carbonate as a base. The reaction is carried out in dichloromethane and water, and the mixture is stirred for 15 hours to ensure complete consumption of the starting amine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The Boc group is commonly removed under acidic conditions to generate the free amine, a critical step for further functionalization.
Mechanistic Insight :
Protonation of the carbamate oxygen weakens the C–O bond, releasing CO₂ and tert-butanol. The reaction is quantitative under optimized conditions .
Nucleophilic Substitution Reactions
The deprotected amine undergoes alkylation and arylation via nucleophilic substitution.
Case Study :
Reductive alkylation with 4-methoxybenzaldehyde produced a secondary amine used in kinase inhibitor synthesis .
Acylation Reactions
The free amine reacts with acylating agents to form amides or ureas.
Application :
Acylation with methyl malonyl chloride followed by Dieckmann condensation yielded fused pyridone derivatives .
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed cross-couplings.
Limitation :
Steric hindrance from the bicyclic framework reduces yields in bulkier substrates .
Cyclization and Condensation
The compound serves as a precursor for fused heterocycles via cyclocondensation.
Example :
Dieckmann condensation of methyl malonyl derivatives yielded 4,5-dihydro-7-hydroxy-5-oxo-2H-pyrazolo[4,3-b]pyridine-6-carboxylates .
Reductive Amination
The deprotected amine reacts with ketones or aldehydes to form secondary amines.
| Substrate | Conditions | Outcome | Reference |
|---|---|---|---|
| Cyclohexanone | NaBH₃CN, AcOH, MeOH, 4 hr | N-Cyclohexyl derivative with 88% yield | |
| 4-Nitrobenzaldehyde | Ti(i-OPr)₄, NaBH₃CN, THF | Nitroaryl-substituted amine |
Biological Relevance :
Reductive amination with hydroxyalkyl chains enhanced binding to PEX14 protein targets .
Stability and Side Reactions
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate serves as a versatile building block in the synthesis of various heterocyclic compounds. It provides a scaffold for further chemical modifications and the development of novel compounds.
2. Biology
- Biological Activity : The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding. It has shown promise as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .
- Structure-Activity Relationships (SAR) : Modifications to the pyrazole or pyridine rings can significantly alter potency and selectivity. For example, introducing different substituents at specific positions on the pyrazole ring has been shown to enhance or diminish biological activity .
3. Medicine
- Therapeutic Potential : Ongoing research is exploring its potential as a therapeutic agent for various diseases. It has demonstrated anticancer properties in vitro, significantly inhibiting the proliferation of cancer cell lines such as HepG2 and MCF-7 .
- Anti-inflammatory Effects : In vivo studies have indicated that compounds similar to tert-butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine can reduce paw edema and granuloma formation induced by inflammatory agents .
Table 1: Inhibition Potencies of Target Enzymes
| Target Enzyme | IC50 Value (µM) |
|---|---|
| COX-2 | 0.04 ± 0.01 |
| TRK | Not specified |
Table 2: Anticancer Activity
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 | 1.1 |
| HepG2 | Not specified |
| MCF-7 | Not specified |
Case Studies
Case Study 1: Anticancer Activity
A study demonstrated that this compound exhibited significant anticancer activity against HCT116 cells with an IC50 value of approximately 1.1 µM. This suggests its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Anti-inflammatory Effects
In animal models, similar compounds have shown efficacy in reducing inflammation markers such as paw edema when exposed to inflammatory agents. These findings indicate that the compound may have therapeutic implications for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of tropomyosin receptor kinases, which are involved in cell proliferation and differentiation. The compound binds to the kinase domain of the receptor, inhibiting its activity and downstream signaling pathways .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Substituents on the heterocyclic core significantly influence melting points, solubility, and spectral properties. Key examples include:
Key Observations :
- Electron-withdrawing groups (e.g., Br in 8d) increase melting points due to enhanced intermolecular interactions .
- Methyl groups (e.g., 8b) slightly lower melting points, likely due to reduced polarity .
- Boc protection confers stability, as evidenced by consistent tert-butyl signals in NMR (δ ~1.50 ppm) across analogues .
Heterocyclic Framework Variations
The positioning of heteroatoms and ring fusion patterns alter reactivity and applications:
Pyrazolo[4,3-b]pyridine vs. Pyrazolo[4,3-b]pyridines prioritize hydrogen-bonding interactions via the pyrazole nitrogen, making them suitable for kinase active sites .
Thiazolo[5,4-b]pyridines: Replacement of pyrazole with thiazole (e.g., tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate) introduces sulfur, improving metal-binding capacity but reducing solubility .
Biological Activity
Introduction
tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate (CAS No. 1393845-78-7) is a heterocyclic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 223.27 g/mol. The compound features a pyrazole ring fused to a pyridine ring, with a tert-butyl ester group attached to the carboxylate position. This unique structure is crucial for its biological activity and interactions with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇N₃O₂ |
| Molecular Weight | 223.27 g/mol |
| CAS Number | 1393845-78-7 |
| Boiling Point | Not available |
The biological activity of this compound has been linked to its ability to inhibit specific enzymes and receptors involved in various cellular processes:
- Tropomyosin Receptor Kinases (TRKs) : The compound has been identified as an inhibitor of TRKs, which play a significant role in cell proliferation and differentiation. By binding to the kinase domain, it inhibits downstream signaling pathways essential for cancer cell growth and survival .
- Cyclooxygenase Enzymes : Preliminary studies suggest that derivatives of pyrazolo compounds exhibit anti-inflammatory properties by inhibiting COX enzymes, particularly COX-2. This inhibition is significant for reducing inflammation-related conditions .
Table 2: Inhibition Potencies
| Target Enzyme | IC50 Value (µM) |
|---|---|
| COX-2 | 0.04 ± 0.01 |
| TRK | Not specified |
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties:
- Cell Line Studies : In vitro assays have shown that the compound can significantly inhibit the proliferation of various cancer cell lines such as HepG2 and MCF-7. For instance, one study reported an IC50 value of approximately 1.1 µM against HCT116 cells .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through various bioassays:
- In Vivo Studies : In animal models, compounds similar to tert-butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine have demonstrated efficacy in reducing paw edema and granuloma formation induced by inflammatory agents .
Structure-Activity Relationships (SAR)
The structure of tert-butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine is critical for its biological activity. Modifications to the pyrazole or pyridine rings can significantly alter potency and selectivity:
- Substituent Variations : The introduction of different substituents at positions on the pyrazole ring has been shown to enhance or diminish biological activity.
- Comparative Analysis : Similar compounds have been evaluated for their biological effectiveness, highlighting that even minor structural changes can lead to significant differences in activity profiles .
Case Study 1: Anticancer Efficacy in HepG2 Cells
A study investigated the effects of tert-butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine on HepG2 liver cancer cells:
- Methodology : The cells were treated with varying concentrations of the compound.
- Results : Significant inhibition of cell viability was observed with an IC50 value of approximately 1.1 µM, indicating strong anticancer potential.
Case Study 2: Inhibition of COX Enzymes
Another study focused on the anti-inflammatory properties:
- Methodology : The compound was tested against COX enzymes using standard assays.
- Results : It exhibited potent inhibition against COX-2 comparable to established anti-inflammatory drugs like celecoxib.
Q & A
Basic: What are the key considerations for optimizing the synthesis of tert-butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate?
Methodological Answer:
Synthesis optimization should focus on:
- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) are preferred for Boc protection/deprotection steps to minimize side reactions .
- Catalyst Efficiency : Use triethyloxonium tetrafluoroborate for alkylation reactions, as demonstrated in analogous pyrazolo-pyridine syntheses .
- Temperature Control : Maintain temperatures below 0°C during sensitive steps (e.g., coupling reactions) to prevent ring-opening or decomposition .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is effective for isolating intermediates .
Basic: Which spectroscopic and chromatographic techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and pyrazolo-pyridine backbone .
- LC/MS : Monitor reaction progress via LC/MS with electrospray ionization (ESI+), targeting characteristic [M+H]+ peaks (e.g., m/z 508 observed in related compounds) .
- HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>95%) and detect diastereomers .
Basic: What are common impurities encountered during synthesis, and how are they mitigated?
Methodological Answer:
- Byproducts from Incomplete Boc Deprotection : Detectable via LC/MS as lower molecular weight fragments. Mitigate using TFA in DCM for controlled deprotection .
- Oxidative Degradation : Monitor for carbonyl-containing byproducts (e.g., pyridine-N-oxides) using IR spectroscopy (C=O stretches at ~1700 cm) .
- Residual Solvents : Quantify via GC-MS; optimize rotary evaporation parameters to minimize traces .
Advanced: How can crystallographic challenges (e.g., twinning, poor diffraction) be resolved for this compound?
Methodological Answer:
- Crystal Growth : Use vapor diffusion with ethyl acetate/hexane mixtures to obtain single crystals .
- Data Collection : For twinned crystals, apply SHELXL’s TWIN command with HKLF5 data format to refine twin laws .
- Structure Validation : Cross-validate hydrogen bonding networks (e.g., N–H···O interactions) using PLATON or Mercury .
Advanced: How to resolve contradictory spectral data (e.g., NMR vs. LC/MS results)?
Methodological Answer:
- Dynamic Effects in NMR : If rotamers (e.g., Boc group) cause signal splitting, acquire -DEPT or variable-temperature NMR (−40°C to 25°C) .
- Ionization Artifacts in LC/MS : Confirm adduct formation (e.g., Na, K) by comparing ESI+ and APCI modes .
- Complementary Techniques : Use X-ray crystallography (if crystals are available) to unambiguously assign the structure .
Advanced: What computational methods are suitable for predicting reactivity and stability?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., pyridine nitrogen) .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess Boc group stability .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., P2X7 receptors) .
Advanced: What methodologies are used to analyze in vivo metabolic pathways?
Methodological Answer:
- Radiolabeling : Synthesize -labeled analogs to track metabolic products in rodent models .
- Mass Spectrometry Imaging (MSI) : Map tissue distribution using MALDI-TOF with 10 µm resolution .
- Enzyme Assays : Incubate with liver microsomes (CYP450 isoforms) to identify oxidation products (e.g., hydroxylated derivatives) .
Advanced: How does the compound’s reactivity vary under acidic vs. basic conditions?
Methodological Answer:
- Acidic Conditions : Boc cleavage occurs rapidly in TFA/DCM (1:1), forming the free amine .
- Basic Conditions : Pyrazolo-pyridine rings may undergo hydrolysis in NaOH/MeOH (0.1 M, 50°C), yielding open-chain amides .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
Advanced: How to assess its biological activity against neurological targets?
Methodological Answer:
- In Vitro Assays : Measure P2X7 receptor antagonism using calcium flux assays in HEK293 cells transfected with human P2X7 .
- In Vivo Models : Evaluate analgesic efficacy in rat neuropathic pain models (e.g., sciatic nerve ligation) with dose-ranging studies (1–10 mg/kg) .
- Selectivity Profiling : Screen against 50+ GPCRs and ion channels via radioligand binding assays .
Advanced: What patent considerations exist for derivatives of this compound?
Methodological Answer:
- Freedom-to-Operate (FTO) Analysis : Search Espacenet or USPTO databases for claims covering pyrazolo-pyridine cores .
- Novelty Criteria : Modify substituents (e.g., replace tert-butyl with cyclopropyl) to circumvent existing patents .
- Regional Restrictions : Note jurisdiction-specific patent expirations (e.g., avoid synthesis in regions with active coverage) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
